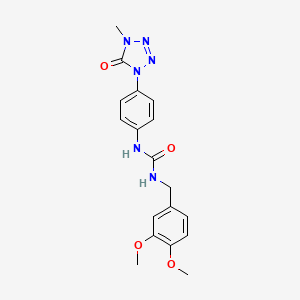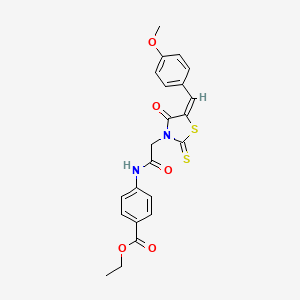![molecular formula C19H22ClN3O3 B2883767 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine CAS No. 1118856-68-0](/img/structure/B2883767.png)
1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine, also known as P4, is a novel compound that has gained significant attention in the field of scientific research. P4 has shown promising results in various studies related to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine is not yet fully understood. However, it is believed that 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine exerts its therapeutic effects by modulating various signaling pathways. 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It also modulates the activity of various transcription factors involved in inflammation. 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has been shown to regulate the levels of neurotransmitters in the brain, which may be responsible for its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine also modulates the activity of various transcription factors involved in inflammation. 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has been shown to regulate the levels of neurotransmitters in the brain, which may be responsible for its potential use in treating neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. However, the limitations of using 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the research on 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine. One potential direction is to study the potential use of 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine in combination with other drugs for the treatment of cancer. Another direction is to study the potential use of 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine is a novel compound that has shown promising results in various studies related to its potential therapeutic applications. 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine and to identify any potential side effects associated with its use.
Synthesis Methods
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine involves the reaction between 1-(2-chloropyridine-4-carbonyl) piperazine and 2-(4-methoxyphenoxy) ethylamine. The reaction takes place in the presence of a catalyst, which is usually palladium on carbon. The final product is obtained after purification and isolation using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer, inflammation, and neurological disorders. 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. 1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-16-2-4-17(5-3-16)26-13-12-22-8-10-23(11-9-22)19(24)15-6-7-21-18(20)14-15/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQWPDNHKVPDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2883685.png)

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/no-structure.png)



![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883698.png)
![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)
![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)
![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)

![6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2883705.png)
![2-Bromo-6-[difluoro(phenyl)methyl]pyridine](/img/structure/B2883707.png)